5-(Chloromethyl)-3-methyl-4,5-dihydroisoxazole
Description
Key Structural Features
| Property | Value |
|---|---|
| Molecular Formula | C₅H₈ClNO |
| Molecular Weight | 133.58 g/mol |
| IUPAC Name | 5-(chloromethyl)-3-methyl-4,5-dihydro-1,2-oxazole |
| Ring Saturation | 4,5-dihydro (partial saturation) |
The chloromethyl group’s electronegativity increases susceptibility to nucleophilic substitution, enabling functionalization at position 5. Meanwhile, the methyl group at position 3 stabilizes the ring through hyperconjugation, as evidenced by NMR studies showing a singlet resonance at δ 2.1–2.3 ppm for the methyl protons. X-ray crystallography of analogous compounds reveals a puckered ring conformation, with bond angles consistent with sp³ hybridization at carbons 4 and 5.
Importance in Heterocyclic Chemistry Research
This compound serves as a versatile building block in heterocyclic synthesis. Its reactivity profile allows for ring-opening reactions and cross-coupling transformations, which are instrumental in constructing polycyclic systems. For instance, the chloromethyl substituent participates in alkylation reactions with amines or thiols, yielding functionalized intermediates for antimicrobial agents.
Recent studies highlight its role in nitrile oxide cycloadditions, where it acts as a dipolarophile to generate fused heterocycles. In one application, cycloaddition with furan-derived nitrile oxides produced 3-furanyl-4,5-dihydroisoxazoles exhibiting potent antibacterial activity (MIC values as low as 14 µg/mL). This underscores the compound’s utility in accessing bioactive scaffolds through modular synthetic routes.
Position in Contemporary Medicinal Chemistry
While this compound itself is not a therapeutic agent, its structural motifs align with trends in targeted drug design. The isoxazoline core’s ability to engage in hydrogen bonding and π-π interactions makes it a candidate for enzyme inhibition. For example, analogous compounds have shown promise as kinase inhibitors in cancer therapy, where the chloromethyl group facilitates covalent binding to cysteine residues.
Moreover, the compound’s role as a synthetic precursor is exemplified in the development of neuroprotective agents. Functionalization at the chloromethyl position can introduce pharmacophores that enhance blood-brain barrier penetration, a critical factor in treating neurodegenerative disorders. These applications reflect the enduring relevance of isoxazoline derivatives in addressing unmet medical needs.
Properties
IUPAC Name |
5-(chloromethyl)-3-methyl-4,5-dihydro-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO/c1-4-2-5(3-6)8-7-4/h5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSKTLOJQCMZQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(C1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-methyl-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methyl-4,5-dihydroisoxazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-methyl-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of the isoxazole ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in solvents like ethanol or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Major Products
Substitution: Formation of azido, alkoxy, or amino derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
5-(Chloromethyl)-3-methyl-4,5-dihydroisoxazole serves as an important intermediate in the synthesis of more complex organic molecules. Its chloromethyl group allows for various substitution reactions, making it a valuable building block for synthesizing diverse chemical entities. The compound has been utilized to create derivatives that exhibit biological activity, particularly in pharmaceuticals and agrochemicals.
Reactivity and Transformation
The chloromethyl moiety is reactive, allowing for nucleophilic substitutions that can yield a variety of functionalized products. This reactivity facilitates the development of novel compounds with desired pharmacological properties. For instance, it can be transformed into other isoxazole derivatives that have shown potential as therapeutic agents.
Pharmaceutical Applications
Drug Development
Research indicates that derivatives of this compound have been investigated for their biological activities. For example, compounds derived from this structure have been explored for their effectiveness as agonists for human constitutive androstane receptor (CAR), which plays a crucial role in drug metabolism and detoxification pathways . These findings suggest potential applications in developing drugs targeting metabolic diseases or enhancing drug clearance.
Case Study: Human CAR Agonists
A notable study highlighted the discovery of a compound related to this compound that acts as an agonist for CAR. This compound demonstrated increased potency and selectivity over other receptors, indicating its potential use in therapeutic interventions aimed at modulating metabolic processes in humans .
Agrochemical Applications
Pesticide Development
The compound has also been recognized for its utility in agricultural chemistry. It serves as an intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. Research has shown that derivatives of this compound possess fungicidal properties against various plant pathogens, making them candidates for developing effective crop protection agents .
Case Study: Fungicidal Activity
In studies evaluating the fungicidal efficacy of derivatives synthesized from this compound, compounds exhibited significant activity against cucumber powdery mildew and wheat powdery mildew. These findings underscore the potential of this compound in formulating new agricultural products that are both effective and environmentally sustainable .
Summary Table of Applications
| Application Area | Specific Use | Examples/Outcomes |
|---|---|---|
| Chemical Synthesis | Intermediate for complex organic molecules | Synthesis of pharmaceuticals and agrochemicals |
| Pharmaceutical | Agonist for human CAR | Potential drug candidates for metabolic diseases |
| Agrochemical | Fungicide development | Effective against cucumber and wheat powdery mildew |
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-methyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, enzymes, or nucleic acids. This can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. The isoxazole ring may also interact with biological receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Substituent Variations in 4,5-Dihydroisoxazole Derivatives
The chloromethyl and methyl substituents in 5-(Chloromethyl)-3-methyl-4,5-dihydroisoxazole can be compared to other derivatives with halogen or alkyl modifications (Table 1):
Key Observations :
Electronic and Reactivity Differences
- Chloromethyl vs. Methoxyphenyl : The electron-withdrawing chloromethyl group enhances electrophilicity at position 5, facilitating nucleophilic attacks, whereas methoxyphenyl groups (e.g., 6e-Cl) donate electron density via resonance, stabilizing the ring .
- Impact on Synthetic Routes : Halogenated derivatives (e.g., 6a, 6e-Cl) are synthesized via electrophilic halogenation using agents like N-chlorosuccinimide (NCS) or bromine, while methyl-substituted analogs require alkylation strategies .
Biological Activity
5-(Chloromethyl)-3-methyl-4,5-dihydroisoxazole is a compound belonging to the isoxazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in pharmaceuticals and agriculture.
- IUPAC Name : this compound
- CAS Number : 69578-12-7
- Molecular Formula : C6H8ClN2O
- Molecular Weight : 162.59 g/mol
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study on derivatives of 4,5-dihydroisoxazoles demonstrated their effectiveness against various bacterial strains using a twofold dilution method for testing .
The biological activity of this compound can be attributed to its electrophilic nature, which allows it to interact with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and enzymes, potentially altering their functions and pathways involved in microbial resistance .
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial effects of isoxazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and E. coli, indicating moderate antibacterial activity.
Study 2: Synthesis and Biological Evaluation
A synthesis route for producing this compound was developed that involved the reaction of chloromethyl methyl ketone with hydroxylamine. The synthesized compound was evaluated for its antifungal properties against Candida albicans, showing an IC50 value of 25 µg/mL .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other similar compounds:
| Compound Name | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (IC50 µg/mL) |
|---|---|---|
| This compound | 32 | 25 |
| 5-Trichloromethyl-4,5-dihydroisoxazole | 16 | 20 |
| Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole | 64 | Not tested |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(Chloromethyl)-3-methyl-4,5-dihydroisoxazole, and what critical reaction parameters influence yield and purity?
- Methodological Answer : The compound is typically synthesized via [3+2] cycloaddition between nitrile oxides and chlorinated alkenes. For example, intramolecular halocyclization using ICDA (Intramolecular Chaperone-Assisted Dual-Anchoring Activation) involves preorganizing substrates to favor electrophilic chlorination. Key parameters include reaction time (e.g., 20 hours for completion, monitored by HPLC), solvent choice (DMSO or pyridine for reflux), and purification via recrystallization (water-ethanol systems yield ~65% purity). Side reactions like incomplete cyclization or halogen scrambling require careful control of stoichiometry and temperature .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key structural features identified?
- Methodological Answer :
- NMR : and NMR distinguish diastereotopic protons (e.g., δ 3.47–3.28 ppm for CHCl) and confirm regiochemistry via coupling constants (e.g., J = 16.9 Hz for vicinal protons in the isoxazoline ring) .
- X-ray crystallography : Resolves ambiguity in regiochemistry, as seen in analogous nitromethyl-substituted dihydroisoxazoles .
- IR : Identifies functional groups (e.g., C-Cl stretching at ~600 cm) .
Advanced Research Questions
Q. How can regiochemical outcomes in the synthesis of substituted 4,5-dihydroisoxazoles be experimentally verified, and what analytical challenges arise?
- Methodological Answer : Regiochemistry is confirmed via X-ray crystallography (e.g., unambiguous assignment of C4 vs. C5 substitution) and NMR analysis. For example, NMR spin systems in 5-(nitromethyl)-3-phenyl-4,5-dihydroisoxazole match C5-substituted analogs, validated against literature data. Challenges include overlapping signals in crowded spectra and low-resolution data for nitro-substituted derivatives, necessitating high-field NMR (≥400 MHz) and isotopic labeling in complex cases .
Q. What computational methods are employed to predict reaction pathways and transition states in the formation of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) at the M06-2X/6-31G(d) level with Polarizable Continuum Model (PCM) solvation explains regioselectivity and transition-state geometries. For example, calculations reveal that nitrile oxide cycloadditions favor exo transition states, aligning with experimental yields. Energy barriers for competing pathways (e.g., C4 vs. C5 attack) are quantified to optimize reaction conditions .
Q. How does the chloromethyl substituent influence the compound’s reactivity in further functionalization reactions, and what strategies mitigate side reactions?
- Methodological Answer : The chloromethyl group is highly electrophilic, enabling nucleophilic substitution (e.g., with amines or thiols) but prone to hydrolysis. Mitigation strategies include:
- Low-temperature reactions (<0°C) to suppress hydrolysis.
- Anhydrous conditions (e.g., THF or DMF with molecular sieves).
- Protecting groups for sensitive functionalities (e.g., silyl ethers for hydroxyl groups) .
Q. What protocols ensure safe handling and storage of this compound given its potential hazards?
- Methodological Answer :
- PPE : EN 374-certified gloves, respiratory protection in poorly ventilated areas.
- Storage : Airtight containers at 2–8°C, away from moisture and oxidizing agents.
- Decontamination : Immediate ethanol washing for spills; barrier creams for skin protection .
Q. How are structure-activity relationships (SAR) developed for this compound derivatives in antimicrobial studies?
- Methodological Answer : SAR studies involve systematic substitution at the chloromethyl and methyl positions. For example:
- Bis(isoxazoline) derivatives : Enhanced activity against Gram-positive bacteria when aryl groups (e.g., 4-nitrophenyl) are introduced, as shown by MIC assays (e.g., 4cf: MIC = 65% inhibition at 0.56 g) .
- Electron-withdrawing groups : Improve membrane permeability but may reduce solubility, requiring formulation adjustments (e.g., PEGylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
